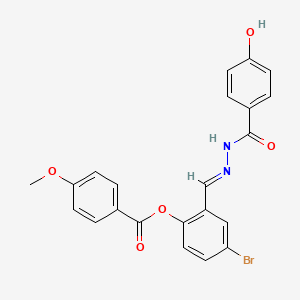![molecular formula C21H17ClO8 B12015352 2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)
2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acids, hydroxyl, and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride typically involves multiple steps. The process begins with the preparation of the core chromenylium structure, followed by the introduction of the carboxylic acid and methoxy groups through various organic reactions. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of carboxylic acids can produce primary alcohols.
科学研究应用
2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid groups can also interact with enzymes and receptors, modulating their function.
相似化合物的比较
Similar Compounds
2-Hydroxybenzoic acid: Similar structure with hydroxyl and carboxylic acid groups.
2-Methoxybenzoic acid: Contains methoxy and carboxylic acid groups.
8-Methoxychromenylium derivatives: Compounds with similar chromenylium core structures.
Uniqueness
What sets 2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride apart is its combination of multiple functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged in various applications.
属性
分子式 |
C21H17ClO8 |
|---|---|
分子量 |
432.8 g/mol |
IUPAC 名称 |
2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride |
InChI |
InChI=1S/C21H16O8.ClH/c1-27-16-9-13(20(23)24)7-11(18(16)22)3-5-15-6-4-12-8-14(21(25)26)10-17(28-2)19(12)29-15;/h3-10H,1-2H3,(H2-,22,23,24,25,26);1H/b5-3+; |
InChI 键 |
KTBKRMZJSSNSPT-WGCWOXMQSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)/C=C/C2=[O+]C3=C(C=C(C=C3C=C2)C(=O)O)OC)C(=O)O.[Cl-] |
规范 SMILES |
COC1=CC(=CC(=C1O)C=CC2=[O+]C3=C(C=C(C=C3C=C2)C(=O)O)OC)C(=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide](/img/structure/B12015278.png)
![3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015282.png)

![((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12015301.png)

![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015313.png)
![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)
![Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015331.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015358.png)
![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)


